molecular formula C13H12N2O B8676986 2-(Salicylideneamino)aniline CAS No. 7191-90-4

2-(Salicylideneamino)aniline

Cat. No. B8676986
M. Wt: 212.25 g/mol
InChI Key: ILNFSHVHMVYGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04011322

Procedure details

Under agitation, 73.3 g. of salicylaldehyde is added dropwise under ice cooling gradually to a solution of 6.4 g. of o-phenylenediamine in 225 ml. of methanol and 0.6 ml. of piperidine. The mixture is allowed to stand for one hour; the thus-separated precipitate is vacuum-filtered, washed twice with ice-cold methanol, and 112 g. of N-(2-hydroxybenzal)-o-phenylenediamine is obtained as a crude product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[C:10]1([NH2:17])[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[NH2:16].N1CCCCC1>CO>[OH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[CH:1]=[N:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[NH2:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the thus-separated precipitate is vacuum-filtered
WASH
Type
WASH
Details
washed twice with ice-cold methanol, and 112 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C=NC2=C(C=CC=C2)N)C=CC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.